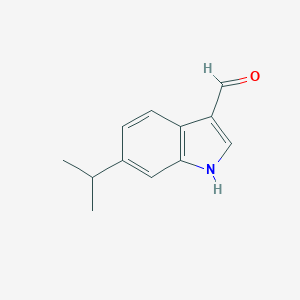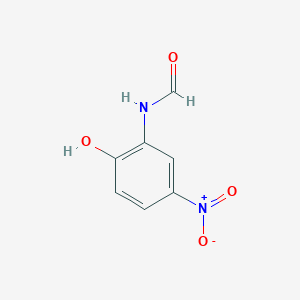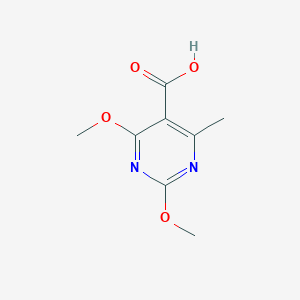
6-Isopropylindole-3-carboxaldehyde
Overview
Description
It belongs to the class of indole derivatives, which are molecules containing an indole ring - a bicyclic structure consisting of a benzene ring fused with a pyrrole ring . This compound has the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is primarily used in research and development within the fields of chemistry and biology.
Mechanism of Action
Target of Action
Indole derivatives, which include 6-isopropylindole-3-carboxaldehyde, are known to interact with various biological targets due to their versatile structure .
Mode of Action
Indole-3-carboxaldehyde derivatives are known to undergo reactions to form various bioactive materials . For instance, indole-3-carboxaldehyde can undergo a copper-catalyzed reaction with dihalides to form various derivatives . These reactions could potentially alter the activity of the compound and its interaction with biological targets.
Biochemical Pathways
For example, indole-3-carboxaldehyde is a product of the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can also participate in the formation of Schiff bases through the condensation reaction of its aldehyde group with various amine derivatives .
Pharmacokinetics
The molecular weight of the compound is 18724 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives, including this compound, could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Changes in the gut microbiota composition could potentially influence the production and action of indole derivatives. Additionally, dietary factors can also influence the production and action of indole derivatives .
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, such as 6-Isopropylindole-3-carboxaldehyde, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds such as indole-3-carboxaldehyde have been shown to have effects on various types of cells and cellular processes . For example, indole-3-carboxaldehyde has been shown to inhibit the secretion of IFN-α in a dose-dependent manner in mouse macrophage cells
Preparation Methods
The synthesis of 6-Isopropylindole-3-carboxaldehyde can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a chemical reaction that produces indoles from phenylhydrazines and ketones or aldehydes under acidic conditions. Another method is the Reissert reaction, which involves the reaction of an indole with an acyl chloride in the presence of a base. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
6-Isopropylindole-3-carboxaldehyde undergoes several types of chemical reactions:
Substitution: The indole ring can undergo electrophilic aromatic substitution reactions, particularly at positions 5 and 7, due to the electron-donating effect of the isopropyl group. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Scientific Research Applications
6-Isopropylindole-3-carboxaldehyde has several applications in scientific research:
Comparison with Similar Compounds
6-Isopropylindole-3-carboxaldehyde can be compared with other indole derivatives, such as:
Indole-3-carboxaldehyde: Similar to this compound but lacks the isopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
6-Bromoindole-3-carboxaldehyde: Contains a bromine atom at the 6th position instead of an isopropyl group, which can influence its reactivity and biological activity.
5-Methoxyindole-3-carboxaldehyde: Has a methoxy group at the 5th position, which can affect its electronic properties and reactivity compared to this compound.
Properties
IUPAC Name |
6-propan-2-yl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8(2)9-3-4-11-10(7-14)6-13-12(11)5-9/h3-8,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJUTJHDGBYGSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170489-34-6 | |
| Record name | 6-Isopropylindole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(3-Acetylphenyl)carbamoyl]benzoic acid](/img/structure/B188586.png)









